molecular formula C21H19N3OS B11254157 N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11254157
M. Wt: 361.5 g/mol
InChI Key: ZXUNETCUJPZTIR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a fascinating organic compound. Its chemical structure combines a thienopyrazole core with a carboxamide group. Let’s explore its properties and applications.

Preparation Methods

The synthetic routes to this compound involve several steps

  • Thienopyrazole Synthesis

    • Start with a suitable precursor, such as 4-ethylphenylhydrazine.
    • Cyclize it with a ketone (e.g., 3-methylacetophenone) under acidic conditions to form the thienopyrazole ring.
    • Introduce the carboxamide group by reacting the thienopyrazole with an appropriate acid chloride (e.g., 5-chloronicotinoyl chloride).
  • Reaction Conditions

    • Cyclization: Acidic conditions (e.g., sulfuric acid or Lewis acids).
    • Carboxamide Formation: Use a base (e.g., triethylamine) to neutralize the hydrogen chloride generated during the reaction.
  • Industrial Production

    • Large-scale production typically involves batch or continuous processes.
    • Optimization of reaction conditions, solvent choice, and purification methods ensures high yields.

Chemical Reactions Analysis

    Reactivity: N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various reactions

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate.

    Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Assess its properties for organic electronics or sensors.

Mechanism of Action

    Target: Identify molecular targets (e.g., enzymes, receptors).

    Pathways: Understand how it modulates cellular processes (e.g., signal transduction).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features (e.g., thienopyrazole scaffold).

    Similar Compounds: Explore related structures (e.g., other pyrazoles, thienopyrazoles).

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N3OS/c1-3-15-9-11-16(12-10-15)22-20(25)19-13-18-14(2)23-24(21(18)26-19)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,22,25)

InChI Key

ZXUNETCUJPZTIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4

Origin of Product

United States

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